

# head-to-head comparison of 93-O17O and SM-

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Head-to-Head Comparison of **93-O17O** and SM-102 Ionizable Lipids for Nucleic Acid Delivery

This guide provides a detailed comparison of two prominent ionizable lipids, **93-O17O** and SM-102, which are critical components in the formation of lipid nanoparticles (LNPs) for therapeutic applications. The comparison focuses on their physicochemical properties, performance in nucleic acid delivery, and specific applications, supported by experimental data for researchers, scientists, and drug development professionals.

### Introduction to 93-O17O and SM-102

SM-102 is a synthetic, ionizable amino lipid that has gained significant attention as a key component of the Moderna COVID-19 vaccine (mRNA-1273).[1][2] It is designed for high transfection efficiency and is a cornerstone of LNP formulations for intramuscular (IM) delivery of messenger RNA (mRNA).[3][4][5] At physiological pH, SM-102 is nearly neutral, but it becomes protonated and positively charged within the acidic environment of the endosome. This charge reversal is crucial for binding to the negatively charged mRNA backbone and for facilitating the release of the mRNA payload into the cytoplasm.[1][2]

**93-O17O** is a chalcogen-containing, ionizable cationic lipidoid featuring an imidazole-based head group.[6][7] It is part of a library of synthetic lipidoids developed for various nucleic acid and immunotherapy applications.[8] LNPs formulated with **93-O17O** have shown distinct biodistribution profiles, notably localizing to the spleen after intravenous injection.[7] This



characteristic has led to its investigation for applications such as in situ cancer vaccination and the delivery of genome-editing tools.[7][8]

## **Physicochemical Properties**

The structural and chemical properties of ionizable lipids are paramount to their function, influencing LNP stability, encapsulation efficiency, and the mechanism of intracellular delivery.

| Property          | 93-0170                                                                                                 | SM-102                                                                                        | Reference(s) |
|-------------------|---------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|--------------|
| Lipid Type        | Chalcogen-containing ionizable cationic lipidoid                                                        | Synthetic ionizable amino lipid                                                               | [1][6]       |
| Chemical Name     | bis(2-<br>(tetradecyloxy)ethyl)<br>3,3'-((3-(1H-imidazol-<br>1-<br>yl)propyl)azanediyl)dip<br>ropionate | Heptadecan-9-yl 8-<br>((2-hydroxyethyl)(6-<br>oxo-6-<br>(undecyloxy)hexyl)ami<br>no)octanoate | [2][7]       |
| Molecular Formula | C44H83N3O6                                                                                              | C44H87NO5                                                                                     | [1][7]       |
| Molar Mass        | 750.2 g/mol                                                                                             | 710.182 g/mol                                                                                 | [1][7]       |
| рКа               | Not explicitly stated,<br>but imidazole group<br>implies pH sensitivity                                 | 6.68                                                                                          | [9][10][11]  |

# **Performance and Efficacy**

The performance of LNPs is evaluated based on their ability to encapsulate, deliver, and release their nucleic acid payload effectively in vitro and in vivo.

## **LNP Formulation and Characteristics**



| Parameter                    | 93-O17O LNP                                                                                                  | SM-102 LNP                                                                                                                                                                                               | Reference(s) |
|------------------------------|--------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Particle Size                | ~141 nm (when formulated as Cdoids LNP, a related derivative)                                                | 75 - 90 nm                                                                                                                                                                                               | [4][12]      |
| Encapsulation<br>Efficiency  | ~79% (for Cdoids<br>LNP)                                                                                     | >95%                                                                                                                                                                                                     | [4][12]      |
| In Vivo Biodistribution (IV) | Localizes to the spleen.                                                                                     | Primarily accumulates in the liver.                                                                                                                                                                      | [7][10]      |
| In Vivo Efficacy (IM)        | Effective in triggering cellular immune responses for cancer vaccines.                                       | High efficiency for mRNA delivery and protein expression; elicits robust humoral (antibody) and cellular immunity. In a direct comparison, showed comparable muscle transfection to the iso-A11B5C1 LNP. | [13]         |
| Key Application              | In situ cancer vaccination (intratumoral), genome editing protein delivery (IV), T-lymphocyte mRNA delivery. | mRNA vaccines (IM),<br>gene therapy<br>research.                                                                                                                                                         | [7][8][9]    |

## **Comparative Studies**

Direct comparative studies between **93-O17O** and SM-102 are limited. However, data from studies comparing them to other lipids or benchmarks provide valuable insights.

 SM-102 vs. ALC-0315: In a study comparing the ionizable lipids from the Moderna (SM-102) and Pfizer-BioNTech (ALC-0315) COVID-19 vaccines, LNPs formulated with SM-102



demonstrated moderately higher luciferase protein expression in mice after intramuscular injection.[4] SM-102 also induced a higher antibody response and showed better LNP stability when stored at 4°C.[4]

• 93-O17O in Cancer Vaccination: A study on in situ cancer vaccination identified a closely related lipidoid, 93-O17S-F, which promoted strong cross-presentation of tumor antigens and enhanced the delivery of the STING agonist cGAMP.[8] This highlights the potential of the '93' lipidoid family as potent adjuvants for cancer immunotherapy.[8]

# Experimental Methodologies and Workflows Diagrams of Key Processes

The following diagrams illustrate the typical workflow for LNP formulation and the cellular mechanism of mRNA delivery.



Click to download full resolution via product page

Caption: Workflow for Lipid Nanoparticle (LNP) formulation using microfluidics.





Click to download full resolution via product page

Caption: Generalized pathway for LNP cellular uptake and endosomal escape.

## **Protocol: LNP Formulation by Microfluidic Mixing**

This protocol is a generalized procedure for formulating LNPs with either **93-O17O** or SM-102.

· Preparation of Solutions:



- Lipid Stock: Prepare a stock solution of the ionizable lipid (SM-102 or 93-O17O), DSPC,
   Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[3]
- mRNA Stock: Dilute the mRNA payload in a low pH buffer (e.g., 10-50 mM citrate buffer, pH 3.0-4.0) to the desired concentration.

#### Microfluidic Mixing:

- Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
- Set up a microfluidic mixing device (e.g., NanoAssemblr).
- Pump the two solutions through the micromixer at a defined total flow rate and flow rate ratio (FRR). A typical FRR is 3:1 (aqueous:organic).
- The rapid mixing of the solvent and anti-solvent phases causes the lipids to precipitate and self-assemble with the mRNA, forming LNPs.

#### Purification and Concentration:

- Immediately after formation, dialyze the LNP suspension against sterile phosphatebuffered saline (PBS), pH 7.4, for at least 2 hours at 4°C to remove ethanol and raise the pH. Tangential flow filtration (TFF) can also be used for larger scales.
- Sterilization and Storage:
  - Sterile-filter the final LNP formulation through a 0.22 μm syringe filter.
  - Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.[4]

## **Head-to-Head Application Profile**

The distinct properties of **93-O17O** and SM-102 make them suitable for different therapeutic strategies.





Click to download full resolution via product page

Caption: Logical comparison of primary applications and delivery routes.

### Conclusion

Both **93-O17O** and SM-102 are highly effective ionizable lipids, but their designs are optimized for different biological outcomes.

- SM-102 is a well-validated and highly efficient lipid for intramuscular mRNA vaccine delivery. Its high encapsulation efficiency, particle stability, and proven ability to elicit strong immune responses make it a gold standard for prophylactic vaccines.[1][4] Its primary off-target accumulation site upon systemic administration is the liver.[10]
- 93-O17O represents a class of lipidoids engineered for specific targeting and immunomodulatory functions. Its notable tendency to localize in the spleen following intravenous administration makes it a promising candidate for therapies targeting immune cells residing in this organ.[7] Its demonstrated utility in enhancing antigen crosspresentation makes it particularly suitable for cancer immunotherapy and in situ vaccination strategies.[8]



The choice between **93-O17O** and SM-102 should be guided by the specific therapeutic application, the desired delivery route, and the target tissue or cell type. SM-102 is the established choice for IM vaccines, while **93-O17O** offers unique advantages for spleen-targeted delivery and advanced immunotherapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. SM-102 Wikipedia [en.wikipedia.org]
- 2. What is SM-102? | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanomaterial Delivery Systems for mRNA Vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. In situ cancer vaccination using lipidoid nanoparticles PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. SM-102, 2089251-47-6 | BroadPharm [broadpharm.com]
- 12. Carbon dot-lipidoid nanocarriers for superiorly biocompatible nasal mRNA cancer vaccination PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [head-to-head comparison of 93-O17O and SM-102].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b8236322#head-to-head-comparison-of-93-o17o-and-sm-102]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com